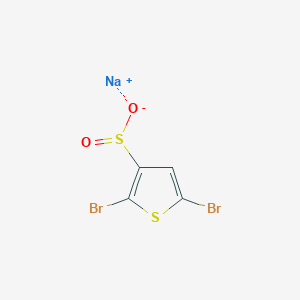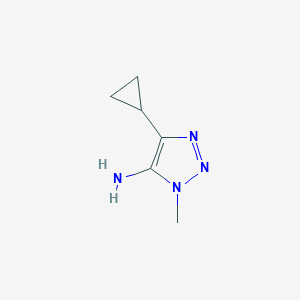
1-Ethyl-3-fluoro-piperidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-fluoro-piperidin-4-OL is a synthetic organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the third position, and a hydroxyl group at the fourth position on the piperidine ring
Métodos De Preparación
The synthesis of 1-Ethyl-3-fluoro-piperidin-4-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Hydrogenation: The pyridine derivative is then hydrogenated in the presence of a nanocatalyst to form the piperidine ring.
Ethylation: The ethyl group is introduced at the first position using ethylating agents under appropriate reaction conditions.
Hydroxylation: Finally, the hydroxyl group is introduced at the fourth position through oxidation reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Ethyl-3-fluoro-piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The fluorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Aplicaciones Científicas De Investigación
1-Ethyl-3-fluoro-piperidin-4-OL has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Pharmaceutical Research: It is evaluated for its pharmacological properties, including its potential as an antiviral, anticancer, and anti-inflammatory agent.
Chemical Biology: The compound is used in studies to understand the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-fluoro-piperidin-4-OL involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at various receptors, including G-protein coupled receptors and ion channels. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target receptor.
Comparación Con Compuestos Similares
1-Ethyl-3-fluoro-piperidin-4-OL can be compared with other piperidine derivatives such as:
1-Methyl-3-fluoro-piperidin-4-OL: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-chloro-piperidin-4-OL: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Ethyl-3-fluoro-piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1393100-34-9 |
|---|---|
Fórmula molecular |
C7H14FNO |
Peso molecular |
147.19 g/mol |
Nombre IUPAC |
1-ethyl-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C7H14FNO/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5H2,1H3 |
Clave InChI |
NOFRBECEZMRWOE-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C(C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)


![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)


![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)



![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)


